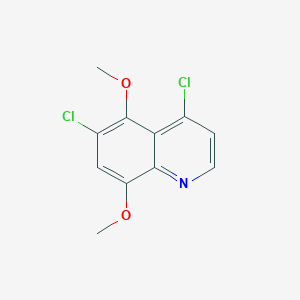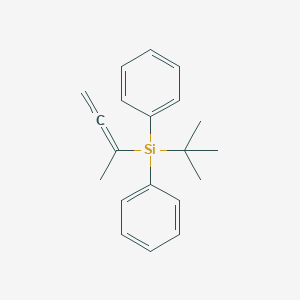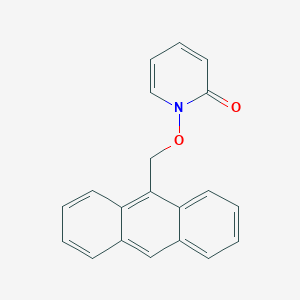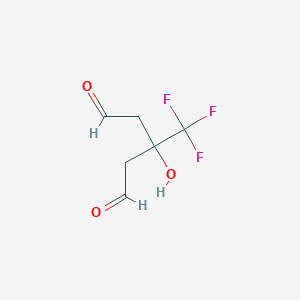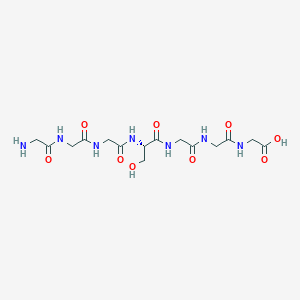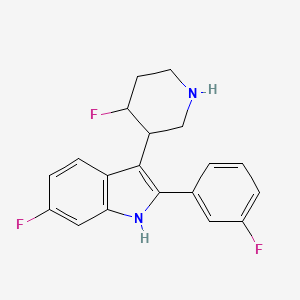
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of Piperidine Ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indole or piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indole derivatives, while substitution could introduce various functional groups.
科学的研究の応用
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or receptors, leading to modulation of biological pathways. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
類似化合物との比較
Similar Compounds
2-(3-Fluorophenyl)-1H-indole: Lacks the piperidine ring and additional fluorine atoms.
3-(4-Fluoropiperidin-3-yl)-1H-indole: Lacks the fluorophenyl group.
6-Fluoro-1H-indole: Lacks both the fluorophenyl and piperidine groups.
Uniqueness
6-Fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole is unique due to the presence of multiple fluorine atoms and the combination of indole and piperidine rings. This structural complexity can lead to unique biological activities and chemical properties.
特性
CAS番号 |
244086-88-2 |
|---|---|
分子式 |
C19H17F3N2 |
分子量 |
330.3 g/mol |
IUPAC名 |
6-fluoro-2-(3-fluorophenyl)-3-(4-fluoropiperidin-3-yl)-1H-indole |
InChI |
InChI=1S/C19H17F3N2/c20-12-3-1-2-11(8-12)19-18(15-10-23-7-6-16(15)22)14-5-4-13(21)9-17(14)24-19/h1-5,8-9,15-16,23-24H,6-7,10H2 |
InChIキー |
CAYIHNQTYFXBFN-UHFFFAOYSA-N |
正規SMILES |
C1CNCC(C1F)C2=C(NC3=C2C=CC(=C3)F)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


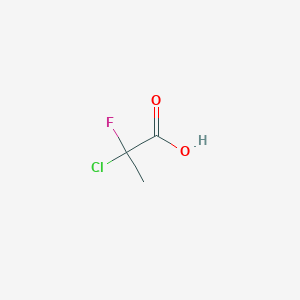
![1-Azabicyclo[2.2.2]octan-3-YL hexanoate](/img/structure/B14254623.png)
![3-(2,4-Dichlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14254635.png)
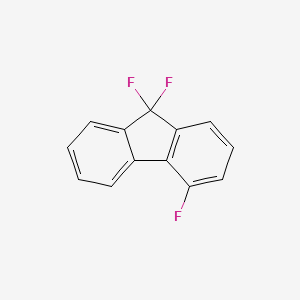
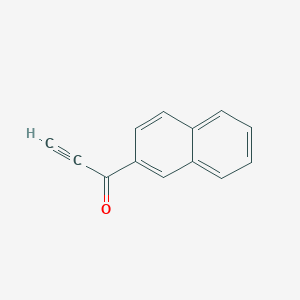
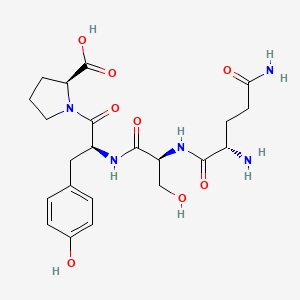
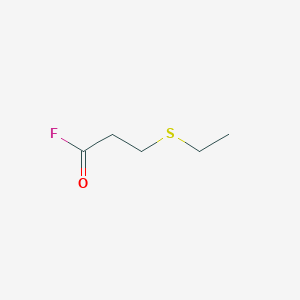
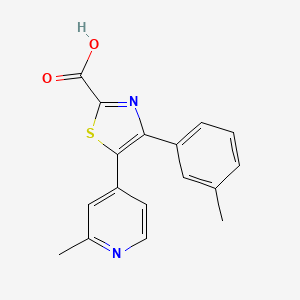
![[4-(Butyltellanyl)but-3-en-1-yn-1-yl]benzene](/img/structure/B14254664.png)
